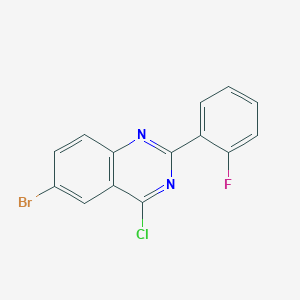

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

概述

描述

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a chemical compound belonging to the quinazoline family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C14H7BrClFN2 and a molecular weight of 337.57 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene and Synblock offer bulk manufacturing and sourcing services for this compound .

化学反应分析

Types of Reactions

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of halogen atoms with other functional groups.

科学研究应用

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

作用机制

The mechanism of action of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism makes it a potential candidate for the development of new antimicrobial agents.

相似化合物的比较

Similar Compounds

4-Bromo-2-chlorophenol: A biologically inactive metabolite of profenofos, an organophosphorus pesticide.

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Another quinazoline derivative with similar structural features.

Uniqueness

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties. Its potential therapeutic applications, particularly in antimicrobial and anticancer research, set it apart from other similar compounds .

生物活性

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer treatment. Quinazolines are known for their ability to inhibit various biological targets, including kinases involved in tumor progression.

Chemical Structure and Properties

The molecular formula of this compound is C14H7BrClFN2, with a molar mass of 337.57 g/mol. Its structure includes halogen substituents (bromine, chlorine, and fluorine), which significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H7BrClFN2 |

| Molar Mass | 337.57 g/mol |

| CAS Number | 760947-12-4 |

| Storage Conditions | 2-8 °C |

The biological activity of this compound primarily involves its interaction with the epidermal growth factor receptor (EGFR), a key player in many cancers. The compound acts as an inhibitor of EGFR, thereby preventing downstream signaling that leads to cell proliferation and survival.

Key Mechanisms:

- EGFR Inhibition : This compound has shown potent inhibitory activity against EGFR, which is crucial for the growth of various tumors.

- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cell lines by disrupting normal cell cycle progression.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the S phase, further inhibiting cancer cell proliferation.

Biological Activity and Efficacy

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.9 ± 1.7 | |

| SW-480 (Colorectal Cancer) | 2.3 ± 0.91 | |

| MCF-7 (Breast Cancer) | 5.65 ± 2.33 |

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies demonstrated that at concentrations ranging from 5 µM to 15 µM, the compound significantly induced apoptotic death in A549 cells, with late apoptosis rates reaching up to 65% at higher concentrations .

- Comparative Analysis with Other Compounds : When compared to standard treatments like Cisplatin, this compound exhibited superior antiproliferative effects against certain cancer types, suggesting its potential as a therapeutic agent .

- Molecular Docking Studies : Computational studies have elucidated the binding affinity of this compound towards EGFR, confirming its role as a competitive inhibitor . These studies provide insights into how structural modifications can enhance efficacy.

属性

IUPAC Name |

6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClFN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHQFLGDULAYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593794 | |

| Record name | 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760947-12-4 | |

| Record name | 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。